

tartrazine acid synthesis and purification methods

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Compound of Interest

Compound Name: Tartrazine acid

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An In-depth Technical Guide to the Synthesis and Purification of Tartrazine

Introduction

Tartrazine, designated as E number E102 and FD&C Yellow 5, is a synthetic lemon-yellow azo dye widely utilized in the food, pharmaceutical, and cosmetic industries.[1][2][3] Chemically, it is the trisodium salt of 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate.[2][4] Its stability, cost-effectiveness, and vibrant color make it a popular choice for imparting a yellow or green hue to a variety of products.[1][2] This guide provides a detailed overview of the core synthesis and purification methodologies for tartrazine, intended for researchers, scientists, and professionals in drug development.

Synthesis of Tartrazine

The industrial production of tartrazine is primarily achieved through an azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine followed by its coupling with a suitable coupling agent.[4][5]

Core Chemical Reaction

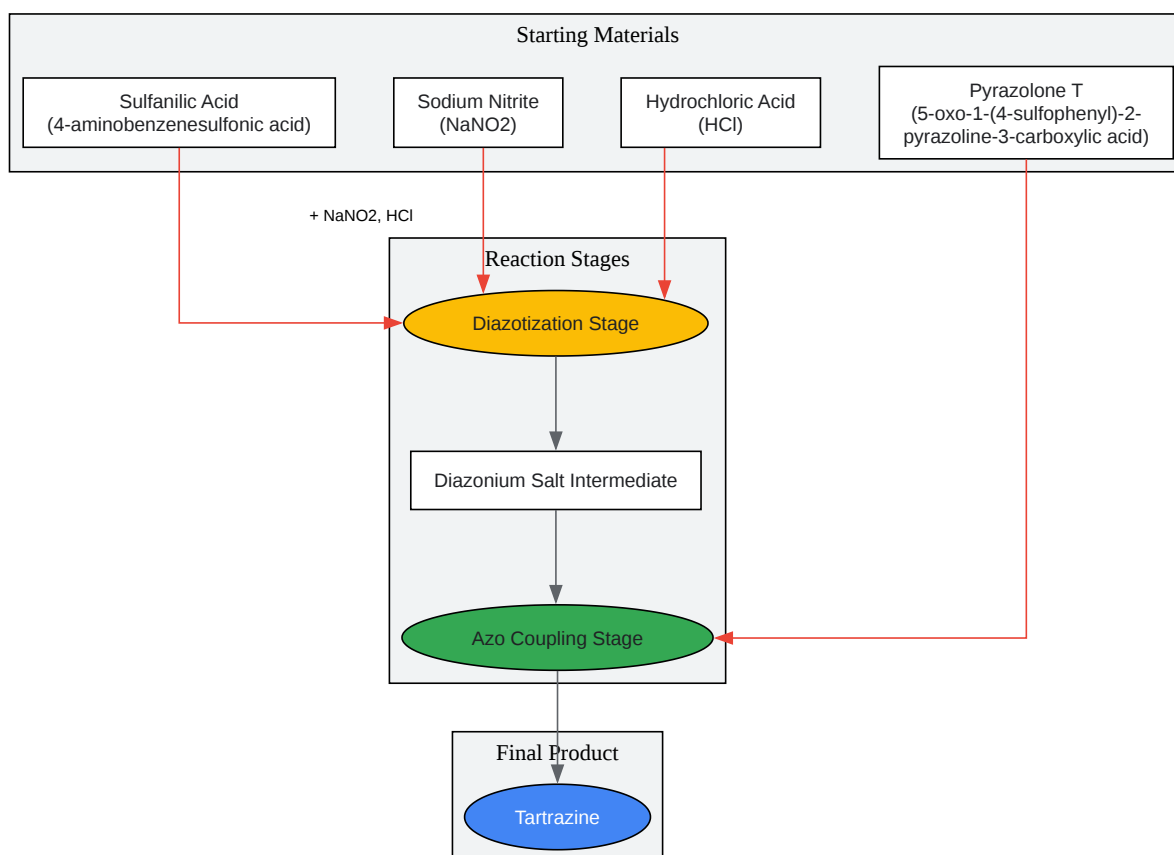
The most common synthesis route involves the reaction of diazotized sulfanilic acid with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (also known as Pyrazolone T or p-sulfophenyl pyrazolone-3-carboxylic acid).[1][6][7]

- **Diazotization of Sulfanilic Acid:** 4-aminobenzenesulfonic acid (sulfanilic acid) is treated with sodium nitrite in the presence of a mineral acid, typically hydrochloric acid, to form a diazonium salt.^{[4][8]}
- **Azo Coupling:** The resulting diazonium salt is then coupled with the pyrazolone derivative to form the tartrazine molecule.^{[1][7]}

An alternative synthesis method involves the condensation of two molecules of phenylhydrazine-p-sulfonic acid with one molecule of dihydroxytartaric acid.^[9]

Synthesis Pathway Diagram

The following diagram illustrates the primary synthesis pathway of tartrazine.



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Caption: Chemical synthesis pathway for Tartrazine.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of tartrazine.

Materials:

- Sulfanilic acid
- Sodium nitrite
- Hydrochloric acid
- 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (Pyrazolone T)
- Sodium carbonate or sodium hydroxide
- Ice
- Distilled water

Procedure:

Part 1: Diazotization of Sulfanilic Acid

- Prepare a solution of sulfanilic acid in an aqueous sodium carbonate solution.
- In a separate beaker, dissolve sodium nitrite in distilled water.
- Cool both solutions to 0-5°C in an ice bath.
- Slowly add the sodium nitrite solution to the sulfanilic acid solution while maintaining the low temperature.
- Slowly add hydrochloric acid to the mixture, keeping the temperature below 5°C, until the solution is acidic to litmus paper. Stir for 10-15 minutes to ensure complete formation of the diazonium salt.

Part 2: Azo Coupling

- In a separate reaction vessel, dissolve Pyrazolone T in an aqueous sodium hydroxide solution.

- Cool this solution to 0-5°C in an ice bath.
- Slowly add the cold diazonium salt solution from Part 1 to the cold Pyrazolone T solution with constant stirring. The pH should be maintained in the alkaline range.
- A yellow-orange precipitate of tartrazine will form.
- Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
- The resulting crude tartrazine is then isolated, typically by filtration.

Purification of Tartrazine

Crude tartrazine contains unreacted starting materials, by-products, and inorganic salts. Purification is essential to meet the stringent requirements for its use in food and pharmaceuticals.

Purification Methods

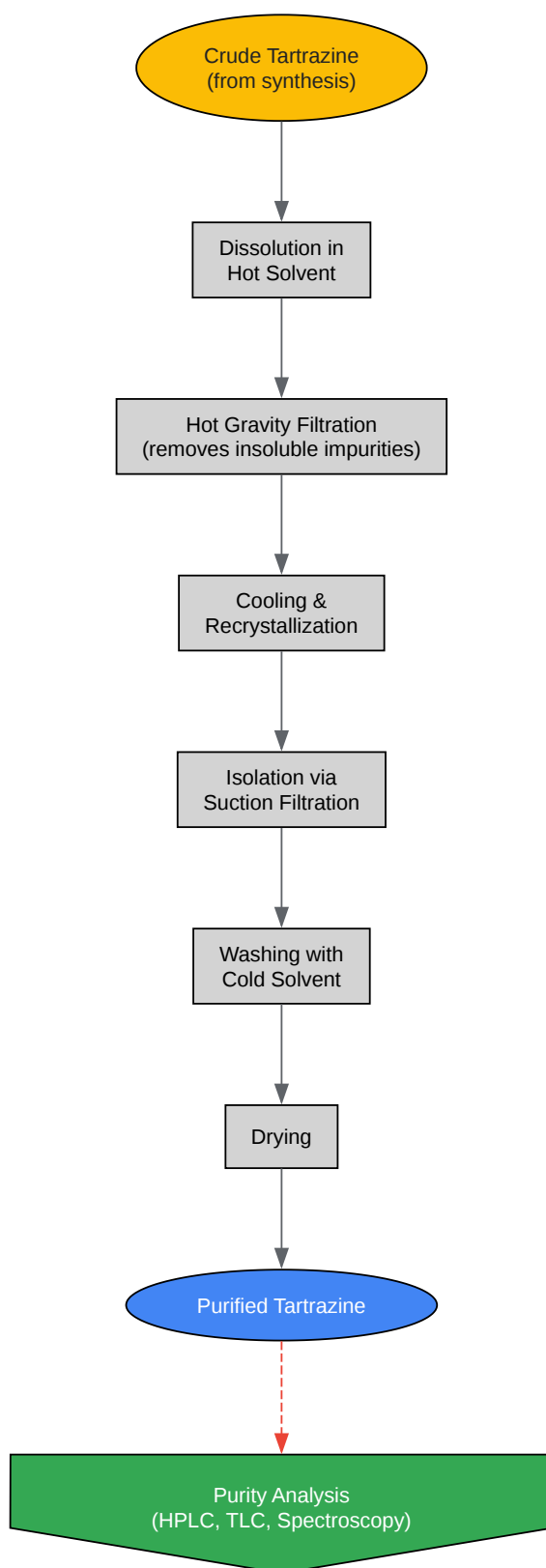
Several techniques are employed for the purification and analysis of tartrazine.

- Recrystallization: This is a primary method for purifying solid compounds.^{[10][11]} The crude tartrazine is dissolved in a minimum amount of hot solvent (often water or an ethanol/water mixture), and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the solvent.^{[11][12]}
- Solid-Phase Extraction (SPE): SPE is used for sample cleanup and purification.^{[13][14]} It involves passing a solution of tartrazine through a solid adsorbent that retains impurities, allowing the purified dye to be eluted. Ion-pair SPE has been used effectively for tartrazine extraction from complex matrices.^[15]
- Chromatographic Techniques: While often used for analysis, chromatographic methods can also be applied to purification.
 - Thin-Layer Chromatography (TLC): TLC is a common qualitative technique to assess the purity of a sample by separating components on a silica gel plate.^{[15][16]}

- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for both qualitative and quantitative analysis of tartrazine.[16][17] It can be scaled up for preparative purification, offering high resolution and purity. Various HPLC methods, including reverse-phase and ion-pair chromatography, have been developed.[17]

Purification Workflow Diagram

The diagram below outlines a general workflow for the purification of tartrazine.



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Caption: General workflow for Tartrazine purification.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude tartrazine solid
- Distilled water or ethanol/water mixture
- Activated charcoal (optional, for color removal)
- Heating mantle or hot plate
- Erlenmeyer flasks
- Buchner funnel and filter flask

Procedure:

- Place the crude tartrazine solid in a large Erlenmeyer flask.
- Add a minimum amount of distilled water (or a suitable solvent mixture) and heat the mixture to boiling while stirring to dissolve the solid.
- If the solution has colored impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[\[11\]](#)
- If insoluble impurities (including charcoal) are present, perform a hot gravity filtration to remove them.[\[10\]](#)
- Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[\[12\]](#)
- Collect the purified tartrazine crystals by suction filtration using a Buchner funnel.[\[10\]](#)
- Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any remaining soluble impurities.

- Dry the crystals, either by air-drying or in a vacuum oven at a low temperature.

Quantitative Data

The efficiency of purification and the sensitivity of analytical methods are critical parameters. The following tables summarize relevant quantitative data from various studies.

Table 1: Analytical Method Performance for Tartrazine Detection

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery Rate (%)	Reference
HPLC-PDA	Yogurt & Milk Drinks	1.22 µg/L	3.71 µg/L	98.1 - 106.6	[13] [16]
HPLC-UV-VIS	Food Samples	2.50 µg/L	8.33 µg/L	-	[13] [16]
HPLC	Food Samples	1.92 µg/L	-	-	[16]
HPTLC	Food Dyes	5.21 - 9.34 ng/spot	-	96.39 - 102.76	[17]
TLC-Densitometry	Mustard	-	-	~98	

Table 2: Physical and Chemical Properties of Tartrazine

Property	Value	Reference
Chemical Formula	C ₁₆ H ₉ N ₄ Na ₃ O ₉ S ₂	[1]
Molar Mass	534.3 g/mol	[7]
Solubility in Water	Soluble (~20 g/100 mL)	[4][7]
Maximum Absorbance (λ _{max})	425-427 nm in aqueous solution	[4]
Acceptable Daily Intake (ADI)	7.5 mg/kg body weight	[17][18]

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